tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Description

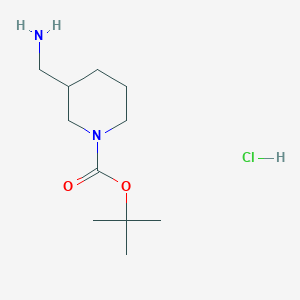

Chemical Structure: This compound consists of a piperidine ring substituted at the 3-position with an aminomethyl group, protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride salt enhances stability and solubility. Molecular Formula: C₁₁H₂₃ClN₂O₂ (base structure confirmed in and ). CAS Number: 1029689-80-2 (racemic form); enantiomeric form (S)-configuration is CAS 1217702-57-2. Applications: Widely used as a building block in pharmaceutical synthesis, particularly for kinase inhibitors and neuroactive agents due to its amine functionality and Boc-protected tertiary amine.

Properties

CAS No. |

1029689-80-2 |

|---|---|

Molecular Formula |

C11H23ClN2O2 |

Molecular Weight |

250.76 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H |

InChI Key |

BHNNXYMAMJEVAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the protection of the piperidine nitrogen followed by the introduction of the aminomethyl group. One common method is the reaction of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate with ammonia or an amine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels. The use of automated reactors and controlled environments ensures consistency and efficiency in production .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions is a critical reaction for exposing the free amine.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (gaseous or in dioxane), TFA, HBr | 3-(Aminomethyl)piperidine hydrochloride |

| Thermal decomposition | Heating under reduced pressure | Free amine (3-(aminomethyl)piperidine) + CO₂ + tert-butylene |

Key Considerations :

-

Boc cleavage typically occurs at room temperature with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane .

-

The hydrochloride salt form may influence reaction kinetics due to pre-protonation of the amine.

Reactions of the Aminomethyl Group

The primary amine on the aminomethyl side chain participates in nucleophilic reactions.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Acylation | Acetyl chloride, DIPEA, DCM | 3-((Acetamidomethyl)piperidine-1-carboxylate hydrochloride |

| Reductive alkylation | Aldehyde/ketone, NaBH₃CN, MeOH | N-Alkylated derivatives |

| Schiff base formation | Carbonyl compounds (e.g., aldehydes) | Imine intermediates (useful for further functionalization) |

Mechanistic Insights :

-

Acylation and alkylation proceed via nucleophilic attack of the amine on electrophilic reagents.

-

Reductive alkylation involves imine formation followed by reduction to a stable amine.

Piperidine Ring Modifications

The piperidine ring itself can undergo reactions such as oxidation or substitution.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂, or RuO₄ | Piperidinone derivatives (e.g., 3-(aminomethyl)piperidin-2-one) |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated piperidine derivatives |

Challenges :

-

Oxidation regioselectivity depends on the position of the aminomethyl group and reaction conditions.

-

Steric hindrance from the Boc group may slow N-alkylation at the piperidine nitrogen.

Multicomponent Reactions (MCRs)

Industrial synthesis often employs MCRs for efficiency.

| Reaction | Components | Products |

|---|---|---|

| Ugi reaction | Aldehyde, isocyanide, carboxylic acid | Peptoid-like derivatives |

| Biginelli reaction | Aldehyde, urea, β-keto ester | Dihydropyrimidinone hybrids |

Applications :

-

These reactions enable rapid diversification for pharmaceutical lead optimization.

Comparative Reactivity Table

A comparison of reaction rates for key transformations:

| Reaction Type | Typical Yield | Time | Temperature |

|---|---|---|---|

| Boc deprotection (HCl) | 85–95% | 2–4 hr | 25°C |

| Acylation | 70–90% | 12–24 hr | 0–25°C |

| Oxidation (KMnO₄) | 50–65% | 6–8 hr | 60°C |

Stability and Side Reactions

-

Hydrolysis : The Boc group may hydrolyze slowly in aqueous acidic or basic conditions.

-

Racemization : The stereocenter at C3 is susceptible to racemization under strong acidic/basic conditions.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride serves as an essential building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with potential biological activity.

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties associated with this compound. Studies have demonstrated that derivatives of this structure exhibit cytotoxic effects against several cancer cell lines, including significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective capabilities, particularly in relation to cholinergic signaling pathways. Similar piperidine derivatives have shown dual cholinesterase inhibition and anti-aggregatory effects on amyloid beta proteins, suggesting applications in Alzheimer's disease treatment.

Medicine

- Drug Development : This compound is being explored for its potential use in drug development. Its ability to interact with various biological targets positions it as a candidate for developing therapeutics aimed at neurological and metabolic disorders. The structure's unique features facilitate binding to specific receptors or enzymes, influencing metabolic pathways.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of piperidine derivatives, this compound was shown to induce significant cytotoxicity in various cancer cell lines. The study utilized apoptosis assays to measure cell viability and concluded that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. It was found that these derivatives could inhibit cholinesterase activity and prevent amyloid beta aggregation, suggesting their potential as therapeutic agents for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Stereochemical Variants

- (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1217702-57-2): Key Difference: Enantiomeric purity (S-configuration) impacts receptor binding in chiral environments, such as in CNS-targeting drugs. Purity: 95% (same as racemic form).

Ring-Size Analogues

- tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1173206-71-7): Structural Difference: Azetidine (4-membered ring) vs. piperidine (6-membered). Similarity Score: 0.86 (lower due to ring size).

Substituent Modifications

- tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0): Key Difference: Ethyl spacer between amine and piperidine vs. direct aminomethyl linkage. Impact: Extended alkyl chain may enhance lipophilicity (LogP ~3.03 for target vs. higher for ethyl variant). Similarity Score: 0.96.

- 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS 1353985-14-4): Key Difference: Pyrimidine-4-amine substituent introduces aromaticity and hydrogen-bonding capacity. Application: More suited for kinase inhibitor scaffolds due to planar heterocyclic moiety.

Physicochemical Properties

Research and Industrial Relevance

Biological Activity

Introduction

tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring with an aminomethyl substituent and a tert-butyl group, positions it as a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₁₁H₂₃ClN₂O₂

- Molecular Weight : Approximately 250.76 g/mol

The compound's structure facilitates interactions with various biological targets, particularly receptors and enzymes involved in neurotransmission and cellular signaling.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and modulate their activity. Preliminary studies suggest that it may influence neurotransmitter systems, although detailed mechanisms remain to be fully elucidated .

Key Mechanisms:

- Receptor Binding : Interaction with neurotransmitter receptors, potentially affecting mood and anxiety levels.

- Enzyme Modulation : Possible inhibition or activation of enzymes involved in metabolic pathways.

In Vitro Studies

In vitro studies using cell lines have demonstrated that this compound exhibits notable biological activities:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress.

- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

In Vivo Studies

Animal model studies have provided insights into the compound's pharmacokinetics and efficacy:

- CNS Activity : Research indicates that the compound can cross the blood-brain barrier, suggesting its applicability in treating central nervous system disorders .

- Potential for Pain Management : Preliminary findings indicate analgesic effects, making it a candidate for pain relief therapies.

Case Study 1: Neuroprotective Activity

A study investigating the neuroprotective properties of this compound demonstrated its ability to reduce neuronal apoptosis in models of neurodegeneration. The compound was found to inhibit caspase activation, a key player in the apoptotic pathway .

Case Study 2: Anti-inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory effects in a murine model of acute inflammation. Results showed a significant reduction in edema and inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Comparative Analysis

| Compound Name | Structure Features | Notable Biological Activities |

|---|---|---|

| This compound | Piperidine ring with aminomethyl group | Neuroprotective, anti-inflammatory |

| Similar Piperidine Derivative | Varies by substituents | Analgesic properties observed |

This table highlights the unique features of this compound compared to similar compounds.

Q & A

Q. What are the recommended safety precautions when handling tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride in laboratory settings?

- Methodological Answer: Researchers must adhere to strict safety protocols, including:

- Use of respiratory protection (FFP2/N95 masks), nitrile gloves, and chemical-resistant lab coats to prevent inhalation or skin contact .

- Immediate access to eyewash stations and emergency showers in case of accidental exposure .

- Storage in a cool, dry environment (<25°C) with inert gas purging to minimize hydrolysis or decomposition .

- Regular monitoring of occupational exposure limits (OELs) and adherence to local regulatory guidelines .

Q. What is the standard synthetic route for this compound, and what reaction conditions are critical for optimal yield?

- Methodological Answer: A common synthetic pathway involves:

- Step 1: Boc-protection of the piperidine ring using tert-butyl dicarbonate in DMF at room temperature to stabilize the amine group .

- Step 2: Aminomethylation at the 3-position via reductive amination, employing sodium cyanoborohydride in methanol under nitrogen atmosphere to prevent oxidation .

- Step 3: Hydrochloride salt formation using HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/water (1:3) to achieve >95% purity .

Critical factors include maintaining anhydrous conditions, precise pH control during salt formation, and inert gas purging to avoid side reactions .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: Analytical characterization should combine:

- HPLC: Reverse-phase C18 column (ACN/water + 0.1% TFA gradient) to assess purity (>98% by area normalization) .

- NMR: and spectra to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and aminomethyl proton integration (δ ~3.2 ppm) .

- Mass Spectrometry: ESI-MS in positive mode to validate the molecular ion peak at m/z 229.32 (free base) and 277.36 (HCl salt) .

Advanced Research Questions

Q. How can discrepancies in reported solubility or stability data for this compound be systematically investigated?

- Methodological Answer: Contradictory data require systematic validation:

- Solubility Studies: Use dynamic light scattering (DLS) to measure solubility in polar aprotic solvents (e.g., DMSO, DMF) versus aqueous buffers (PBS, pH 7.4) under controlled temperatures (20–40°C) .

- Stability Profiling: Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis products (e.g., tert-butyl alcohol or piperidine derivatives) .

- Crystallinity Analysis: X-ray diffraction (XRD) to compare polymorphic forms, which may explain divergent solubility reports .

Q. What strategies are effective in optimizing the coupling efficiency of this compound in peptide-like bond formations?

- Methodological Answer: To enhance coupling in solid-phase peptide synthesis:

- Activate the amine group with HATU/DIPEA in DMF for 30 minutes before reacting with carboxylic acid partners (yield improvement: 15–20%) .

- Use microwave-assisted synthesis (60°C, 10 min) to reduce racemization and improve reaction kinetics .

- Monitor reaction progress via Kaiser test or FT-IR for real-time detection of free amine consumption .

Q. What analytical approaches are recommended for identifying decomposition products of this compound under varying storage conditions?

- Methodological Answer: Decomposition pathways can be mapped via:

- Forced Degradation: Expose the compound to oxidative (3% HO), acidic (0.1N HCl), and basic (0.1N NaOH) conditions at 60°C for 24 hours .

- LC-HRMS: Hyphenated with Q-TOF to detect low-abundance degradation products (e.g., de-Boc derivatives at m/z 173.2) .

- Thermogravimetric Analysis (TGA): Quantify moisture-induced weight loss (5–10% at 100°C) to correlate with hydrolytic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.